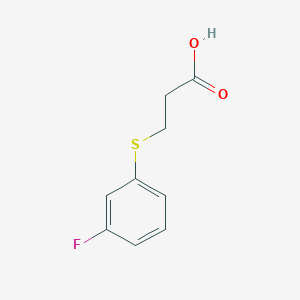
2-(1-phenylcyclopentyl)acetonitrile
概述
描述
2-(1-phenylcyclopentyl)acetonitrile is an organic compound with the molecular formula C13H15N. It is characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenylcyclopentyl)acetonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(1-phenylcyclopentyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1-phenylcyclopentyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-phenylcyclopentyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and cyclopentyl groups influence the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Benzyl cyanide: Similar structure but lacks the cyclopentyl ring.
Cyclopentyl cyanide: Similar structure but lacks the phenyl group.
Phenylacetonitrile: Similar structure but lacks the cyclopentyl ring.
Uniqueness
2-(1-phenylcyclopentyl)acetonitrile is unique due to the combination of a phenyl group, a cyclopentyl ring, and a nitrile group. This combination imparts distinct chemical properties and reactivity patterns that are not observed in simpler analogs.
属性
CAS 编号 |
5407-84-1 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-(1-phenylcyclopentyl)acetonitrile |
InChI |
InChI=1S/C13H15N/c14-11-10-13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2 |
InChI 键 |
MSILGXYVRBMZJA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CC#N)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,5-Dimethoxyphenyl)benzo[d]thiazole](/img/structure/B8780004.png)





![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B8780041.png)




